4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C29H29N3O6 and a molecular weight of 515.571 g/mol . This compound is notable for its intricate structure, which includes multiple functional groups such as benzyloxy, methylbenzoyl, dimethylaminoethyl, hydroxy, and nitrophenyl groups. It is used primarily in research settings due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzyloxy and methylbenzoyl intermediates, followed by their coupling with the dimethylaminoethyl and nitrophenyl groups under controlled conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrophenyl group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for more complex chemical compounds.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds to 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one include:
- 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
These compounds share similar structural features but differ in the position and type of substituents, which can significantly affect their chemical properties and biological activities .
Properties
Molecular Formula |
C29H29N3O6 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H29N3O6/c1-19-17-23(38-18-20-7-5-4-6-8-20)13-14-24(19)27(33)25-26(21-9-11-22(12-10-21)32(36)37)31(16-15-30(2)3)29(35)28(25)34/h4-14,17,26,33H,15-16,18H2,1-3H3/b27-25+ |
InChI Key |
KMQUDXDKUHWHMZ-IMVLJIQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)[N+](=O)[O-])/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.